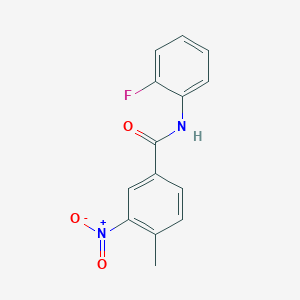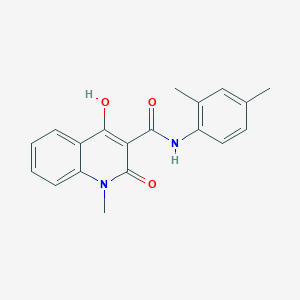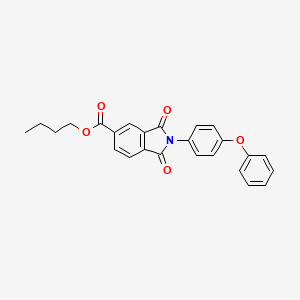![molecular formula C22H27NO4 B11986805 Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B11986805.png)
Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C22H27NO4. It is a synthetic chemical often used in research and industrial applications due to its unique structural properties. The compound is characterized by the presence of a propyl ester group, a tert-butylphenoxy group, and an acylamino benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate typically involves a multi-step process:
Formation of 4-tert-butylphenoxyacetic acid: This can be achieved by reacting 4-tert-butylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 4-tert-butylphenoxyacetic acid is then acylated with acetic anhydride to form the corresponding acyl chloride.
Amidation: The acyl chloride is reacted with 4-aminobenzoic acid to form the amide linkage.
Esterification: Finally, the product is esterified with propanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Propyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate
- Propyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate
- Propyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
Uniqueness
Propyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity and interactions. This structural feature can influence the compound’s solubility, stability, and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C22H27NO4 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
propyl 4-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H27NO4/c1-5-14-26-21(25)16-6-10-18(11-7-16)23-20(24)15-27-19-12-8-17(9-13-19)22(2,3)4/h6-13H,5,14-15H2,1-4H3,(H,23,24) |
InChI Key |
IIEXCVAQLRVRHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dichloro-N-[3-chloro-4-(2,3,5-trichlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11986727.png)
![5-Benzyl 1-(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL) (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate](/img/structure/B11986728.png)
![2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11986736.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11986743.png)

![sodium;3-propylsulfanyl-[1,2,4]triazino[5,6-b]indol-5-ide](/img/structure/B11986763.png)



![2-(1H-benzimidazol-1-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986808.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11986818.png)

